molecular formula C17H16N2 B2704374 [Naphthalen-1-yl(phenyl)methyl]hydrazine CAS No. 1397002-48-0

[Naphthalen-1-yl(phenyl)methyl]hydrazine

Cat. No.: B2704374
CAS No.: 1397002-48-0
M. Wt: 248.329
InChI Key: PSRKKELHVKATQC-UHFFFAOYSA-N
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Description

[Naphthalen-1-yl(phenyl)methyl]hydrazine is an organic compound with the molecular formula C17H16N2 It is a hydrazine derivative where the hydrazine group is bonded to a naphthalene ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Naphthalen-1-yl(phenyl)methyl]hydrazine typically involves the reaction of naphthalene derivatives with phenylhydrazine. One common method is the condensation reaction between naphthaldehyde and phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

[Naphthalen-1-yl(phenyl)methyl]hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

[Naphthalen-1-yl(phenyl)methyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of [Naphthalen-1-yl(phenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **Naphthalen-2-yl(phenyl)methyl]hydrazine
  • Phenylhydrazine derivatives
  • Naphthalene-based compounds

Uniqueness

[Naphthalen-1-yl(phenyl)methyl]hydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both naphthalene and phenyl groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

[naphthalen-1-yl(phenyl)methyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c18-19-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17,19H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRKKELHVKATQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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